molecular formula C10H18O2 B1423517 3-Ethoxyspiro[3.4]octan-1-ol CAS No. 1334149-61-9

3-Ethoxyspiro[3.4]octan-1-ol

Cat. No. B1423517
M. Wt: 170.25 g/mol
InChI Key: PZDYNJLDLWZXEQ-UHFFFAOYSA-N
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Description

3-Ethoxyspiro[3.4]octan-1-ol, also known as ethoxyspirooctanol, is a cyclic ether that is commonly used in synthetic organic chemistry due to its low reactivity and high solubility in organic solvents. It is an important compound in the study of organic synthesis and is used in a variety of laboratory experiments.4]octan-1-ol.

Scientific Research Applications

1. Synthesis and Chemical Reactions

3-Ethoxyspiro[3.4]octan-1-ol is involved in various chemical syntheses and reactions. For instance, the Dzhemilev reaction has been used for synthesizing spiro[3.3]heptane and spiro[3.4]octanes, demonstrating the compound's utility in creating complex molecular structures (D’yakonov, Finkelshtein, & Ibragimov, 2007). Additionally, spiro compounds, including 3-Ethoxyspiro[3.4]octan-1-ol, have been synthesized and used in cycloaddition reactions with halomethylenecyclopropanes, highlighting its reactivity and potential for creating diverse organic compounds (Bottini & Cabral, 1978).

2. Organometallic Compound Formation

Reactions involving 3-Ethoxyspiro[3.4]octan-1-ol and organometallic compounds like organoaluminum have been studied, indicating the compound's role in forming allylic organoaluminum compounds and its involvement in the synthesis of ring-opened products (Smith & Richey, 2007).

3. Phase Transfer Properties

Research on octan-1-ol, which is structurally related to 3-Ethoxyspiro[3.4]octan-1-ol, has provided insights into its phase-transfer properties, particularly in relation to water. This research is crucial for understanding the compound's behavior in various solvents and its potential applications in drug design and pollution transport (Dallas & Carr, 1992).

4. Enzymatic Resolution and Biological Applications

The compound's structure has been implicated in enzymatic resolutions and biological applications. For example, studies on yeast epoxide hydrolase and its reactivity with 1-oxaspiro[2.5]octanes, which share structural similarities with 3-Ethoxyspiro[3.4]octan-1-ol, highlight the compound's potential relevance in biological contexts (Weijers, Könst, Franssen, & Sudhölter, 2007).

properties

IUPAC Name

3-ethoxyspiro[3.4]octan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-2-12-9-7-8(11)10(9)5-3-4-6-10/h8-9,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDYNJLDLWZXEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C12CCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxyspiro[3.4]octan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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